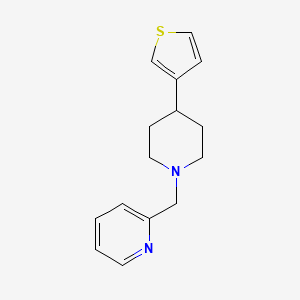

2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

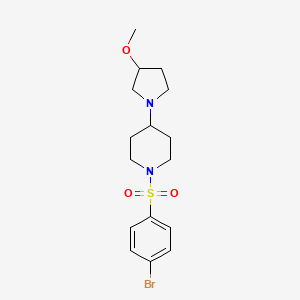

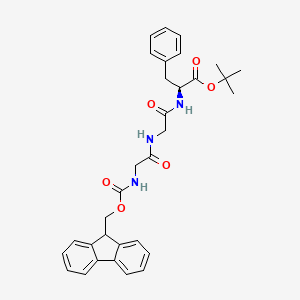

2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is also known as T3PMP and is a member of the pyridine family. The unique structure of T3PMP makes it an interesting candidate for further research, especially in the fields of medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

Insecticidal Activity

Research has explored the synthesis and insecticidal activity of pyridine derivatives, including those related to the structural framework of 2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine. For example, studies have demonstrated that certain pyridine derivatives exhibit significant insecticidal properties against common pests such as the cowpea aphid, Aphis craccivora Koch. One compound, in particular, showed insecticidal activity approximately four times that of the commercial insecticide acetamiprid, highlighting the potential of pyridine derivatives in agricultural pest control (Bakhite et al., 2014).

Anti-Angiogenic and DNA Cleavage Activities

Another avenue of research has involved the synthesis of novel pyridine derivatives to assess their potential in anti-angiogenic and DNA cleavage activities, which are critical for cancer therapy. Certain piperidine-4-carboxamide derivatives have been identified to efficiently block blood vessel formation in vivo and exhibit significant DNA cleavage activities. These findings suggest the potential use of pyridine derivatives as anticancer agents by targeting both the tumor's blood supply and its genetic material (Kambappa et al., 2017).

Corrosion Inhibition

In the field of materials science, pyridine derivatives have been evaluated for their corrosion inhibition properties, particularly concerning the protection of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been employed to study the adsorption behaviors of these compounds on various iron surfaces. Results indicate that certain piperidine derivatives can effectively inhibit corrosion, which is pivotal for extending the lifespan of metal structures and components (Kaya et al., 2016).

Analgesic and Antiparkinsonian Activities

Pyridine derivatives have also been synthesized and tested for their analgesic and antiparkinsonian activities. Compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated promising results compared to standard drugs like Valdecoxib and Benzatropine, indicating the potential for new therapeutic options in pain management and Parkinson's disease treatment (Amr et al., 2008).

Copper Corrosion Inhibition

Research on the corrosion inhibition of copper in acidic environments has identified piperidine and its derivatives as effective inhibitors. These compounds can retard the corrosion process by blocking anodic reaction sites on copper surfaces, suggesting their applicability in protecting copper materials against corrosion (Sankarapapavinasam et al., 1991).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include 2-((4-(thiophen-3-yl)piperidin-1-yl)methyl)pyridine, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It is known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biochemical reactions .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

It is known that piperidine derivatives can have various effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of pharmaceutical compounds .

Propriétés

IUPAC Name |

2-[(4-thiophen-3-ylpiperidin-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2S/c1-2-7-16-15(3-1)11-17-8-4-13(5-9-17)14-6-10-18-12-14/h1-3,6-7,10,12-13H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUFRFWRAXBMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

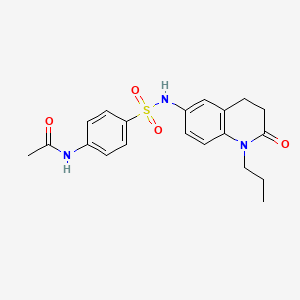

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)

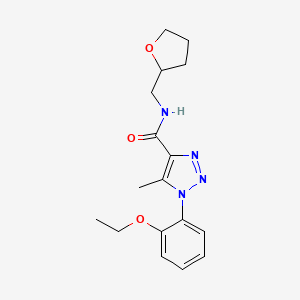

![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)

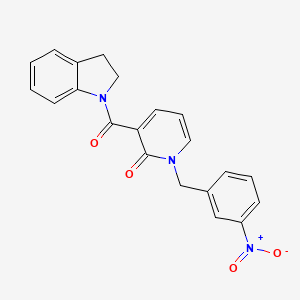

![1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604947.png)